Vincosamide
Overview
Description
Vincosamide is a monoterpenoid indole alkaloid first identified in the methanolic extract of the leaves of Psychotria leiocarpa . It is known for its significant anti-inflammatory effects and activity against cholinesterase. Additionally, this compound exhibits anti-tumor properties, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
Vincosamide, a bioactive alkaloid, is primarily known for its anti-inflammatory effects and activity against cholinesterase . It has been identified as a key active component of the plant Psychotria leiocarpa .
Mode of Action
It has been observed to inhibit the proliferation, migration, and invasion of hcc cells, while promoting apoptosis . This suggests that this compound interacts with cellular targets to disrupt normal cell functions and induce programmed cell death.
Biochemical Pathways
This compound appears to affect multiple biochemical pathways. It has been shown to activate caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Additionally, it promotes the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibits the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . These actions suggest that this compound may interfere with the PI3K/AKT signaling pathway, which plays a crucial role in regulating cell survival and growth .
Pharmacokinetics
The related compound lacosamide has a terminal half-life of approximately 13-16 hours . It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
This compound has been observed to have a dose-dependent effect on HCC cells, inhibiting their proliferation, migration, and invasion, while promoting apoptosis . It also suppresses the expression of several growth- and metastasis-related factors, such as Src, Ras, MMP9, EpCAM, and CXCR4 . Furthermore, it has been shown to inhibit the expression of cancer stem cell markers CD133 and CD44 in HCC cells .
Biochemical Analysis
Biochemical Properties
Vincosamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a molecular function of antioxidant, anti-inflammation, and anti-apoptosis . These properties allow this compound to interact with biomolecules in a way that improves cardiac contractility and protects cardiac structural integrity from damage .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, at a dose of 10 - 80 µg/mL, this compound inhibited the proliferation, migration, invasion and promoted apoptosis of Hepatocellular Carcinoma (HCC) cells in a dose-dependent manner . It also had a low cytotoxicity effect on normal liver cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It plays a role in activating caspase-3, promoting the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibiting the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . This compound also suppresses the expression of CXCR4, Src, MMP9, EpCAM, Ras, Oct4 and cancer stem cell “stemness markers” CD133 and CD44 in HCC cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, treatments with MeJa, AgNO3, and PEG significantly inhibited the photosynthetic pathway and promoted carbon metabolism and secondary metabolic pathways . The Camptothecin (CPT) levels increased by 78.6, 73.3, and 50.0% in the MeJa, AgNO3, and PEG treatment groups, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study using specific alkaloid from Moringa oleifera Lam. leaves, N,α-L-rhamnopyranosyl this compound, for the pretreatment of ISO-induced cardiotoxicity in rat models with a dose of 40 mg/kg BW orally for 7 days showed inhibition of the ST-segment elevation, normal heart rate, and decrease of necrotic cells of cardiac muscle .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to interact with CYP3A4, one of the most important members of the metabolic enzyme family involved in the metabolism of half of the drugs used today .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vincosamide can be isolated from natural sources such as the leaves of Psychotria leiocarpa and Strychnos nitida . The isolation process typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and guide the isolation of bioactive compounds . The aqueous extract of the leaves is subjected to chromatographic techniques, and the compounds are determined using nuclear magnetic resonance (NMR) spectroscopy in combination with MS .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes the cultivation of Psychotria leiocarpa or Strychnos nitida, followed by extraction using solvents such as methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Vincosamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .
Scientific Research Applications
Vincosamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-AZVRXDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316670 | |
Record name | Vincoside lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-27-7 | |
Record name | Vincoside lactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vincoside lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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